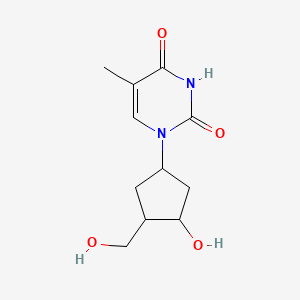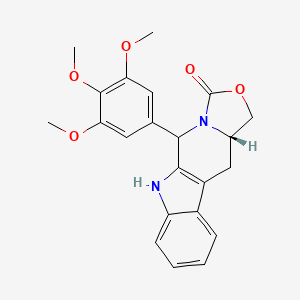
1,3-Pentane diol
Vue d'ensemble
Description
1,3-Pentanediol (1,3-PD) is a versatile and versatile chemical compound that can be used in a wide range of applications, including in the synthesis of polymers, pharmaceuticals, and other materials. It is a colorless liquid with a boiling point of 140°C, a melting point of -24°C, and a density of 0.839 g/mL. 1,3-PD is a diol, meaning it has two hydroxyl groups, and it is part of the larger family of compounds known as polyols. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 1,3-PD.
Applications De Recherche Scientifique
Synthèse des polymères et applications des résines
Le 1,3-Pentane diol est un monomère clé dans la synthèse de polyesters à haut poids moléculaire utilisés dans les applications de résine. Ces polyesters servent de matières premières pour les revêtements, les composés de moulage et les applications de photopolymérisation UV. L'incorporation du diol dans les polyesters peut améliorer la teneur en biomatériaux des résines, offrant une alternative durable aux diols dérivés de produits pétrochimiques .
Applications médicales
Dans le domaine médical, les propriétés antimicrobiennes du this compound en font un candidat pour une utilisation comme conservateur dans les crèmes hydrosolubles non ioniques. Sa structure amphiphile permet des interactions avec les bases de crème, contribuant à la stabilité physique et à la consistance des formulations topiques .
Applications agricoles
Le this compound, dérivé de ressources renouvelables telles que le bois et les déchets de culture, peut être utilisé pour synthétiser des monomères acryliques multifonctionnels pour les formulations de photopolymérisation UV et EB. Ces formulations sont essentielles à la production de polymères à base biologique, qui sont importants pour les pratiques agricoles durables .
Processus industriels
Le composé trouve des applications dans la production de polymères tels que les polyesters et les polyuréthanes. Il est particulièrement précieux dans la synthèse de nouveaux types de polyesters tels que le polytriméthylène téréphtalate (PTT), qui a connu une demande accrue en raison de ses propriétés supérieures d'étirement et de récupération .
Sciences de l'environnement
Le this compound joue un rôle dans le développement de polyesters à base biologique qui sont plus biodégradables que les autres plastiques. Cela contribue à la réduction de l'accumulation de microplastiques dans l'environnement et soutient la transition vers une économie circulaire .
Industrie alimentaire
Bien que les applications spécifiques du this compound dans l'industrie alimentaire ne soient pas directement mentionnées, ses dérivés, tels que le diacrylate de pentanediol à base biologique, pourraient potentiellement être utilisés dans les revêtements et les adhésifs qui entrent en contact avec les matériaux d'emballage alimentaire, contribuant à la durabilité des solutions d'emballage alimentaire .
Cosmétiques
Le this compound est utilisé dans les formulations cosmétiques pour ses propriétés humectantes, améliorant la texture et le toucher des produits. Il améliore l'étalement et la douceur des crèmes et des lotions, offrant une expérience sensorielle luxueuse. Il est également apprécié pour sa nature douce pour la peau et non irritante .
Science des matériaux
En science des matériaux, le this compound contribue à la synthèse de matériaux à base biologique, tels que les polymères et les revêtements, en mettant l'accent sur la durabilité. Il est impliqué dans la création de matériaux qui sont non seulement respectueux de l'environnement, mais qui présentent également des performances élevées dans diverses applications .
Safety and Hazards
When handling 1,3-Pentanediol, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Relevant Papers
The construction of a synthetic metabolic pathway for the production of 1,3-propanediol from glucose is described in a paper published in Scientific Reports . Another paper in Nature Communications discusses the biosynthesis of structurally diverse diols .
Analyse Biochimique
Biochemical Properties
1,3-Pentanediol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. This interaction is crucial in metabolic pathways where 1,3-Pentanediol can be converted to other metabolites. Additionally, 1,3-Pentanediol can act as a substrate for certain oxidoreductases, influencing redox reactions within cells .
Cellular Effects
1,3-Pentanediol has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 1,3-Pentanediol can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, thereby impacting energy production within cells. Moreover, it has been observed to affect the expression of genes related to oxidative stress and detoxification processes .
Molecular Mechanism
At the molecular level, 1,3-Pentanediol exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For example, 1,3-Pentanediol can inhibit certain dehydrogenases, leading to an accumulation of their substrates. Additionally, it can induce changes in gene expression by interacting with transcription factors or signaling molecules, thereby influencing cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Pentanediol can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Pentanediol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to 1,3-Pentanediol in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1,3-Pentanediol vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as acting as a metabolic intermediate. At high doses, 1,3-Pentanediol can exhibit toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where certain dosages lead to significant changes in physiological parameters, such as enzyme activity and metabolite levels .
Metabolic Pathways
1,3-Pentanediol is involved in several metabolic pathways, including those related to alcohol metabolism and energy production. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which convert it into other metabolites. These metabolic pathways are crucial for maintaining cellular homeostasis and energy balance. Additionally, 1,3-Pentanediol can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,3-Pentanediol is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and hydrophilic nature. Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within the cell. The localization and accumulation of 1,3-Pentanediol can affect its biological activity and function .
Subcellular Localization
The subcellular localization of 1,3-Pentanediol is an important factor in determining its activity and function. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The presence of targeting signals or post-translational modifications may direct 1,3-Pentanediol to specific organelles, where it can exert its effects on cellular processes .
Propriétés
IUPAC Name |
pentane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-2-5(7)3-4-6/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOPINZRYMFPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953678 | |
| Record name | Pentane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3174-67-2 | |
| Record name | 1,3-Pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3174-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Pentanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003174672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Pentanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-PENTANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAJ73A2WR0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Pentanediol?
A1: 1,3-Pentanediol has the molecular formula C5H12O2 and a molecular weight of 104.15 g/mol.
Q2: What spectroscopic techniques are used to characterize 2,2,4-trimethyl-1,3-pentanediol diisobutyrate?
A: Researchers often utilize 1H-1D, 13C-1D NMR, and HMBC spectroscopic techniques to identify and characterize 2,2,4-trimethyl-1,3-pentanediol diisobutyrate. These techniques help determine the compound's structure and purity. []
Q3: Are there alternative film-forming agents to 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) in indoor paints?
A: Yes, the industry is shifting from high-VOC solvents like TMPD-MIB to semi-VOC alternatives like 2,2,4-trimethyl-1,3-pentanediol diisobutyrate to reduce VOC emissions in indoor environments. []
Q4: How is 2,2,4-trimethyl-1,3-pentanediol synthesized from isobutyraldehyde?
A: 2,2,4-trimethyl-1,3-pentanediol can be synthesized from isobutyraldehyde through a one-step process involving aldol condensation and a Cannizzaro reaction. This reaction typically employs an aqueous solution of an alkali metal hydroxide or an alkali metal carbonate as a catalyst. []
Q5: What are the advantages of using a solid sodium hydroxide catalyst in the trimerization of aldehydes with one α-hydrogen?
A: Utilizing solid sodium hydroxide as a catalyst in the trimerization of aldehydes like isobutyraldehyde offers several advantages, including high yields of 1,3-diol monoesters (above 85% in some cases), ease of separation from the reaction mixture, and potential for catalyst reusability. []
Q6: Can other aldehydes besides isobutyraldehyde undergo trimerization using solid sodium hydroxide as a catalyst?
A: Yes, the trimerization reaction catalyzed by solid sodium hydroxide is applicable to other aldehydes possessing one α-hydrogen atom. This reaction pathway provides moderate yields of 1,3-diol monoesters, ranging from 50% to 70%. []
Q7: How do water molecules influence the extraction of boric acid using 2,2,4-trimethyl-1,3-pentanediol as an extractant?
A: Density functional theory calculations indicate that water molecules play a crucial role in facilitating boric acid extraction with 2,2,4-trimethyl-1,3-pentanediol. They achieve this by participating in the formation of a stable intermediate complex, [BOH-HOH-HOC], which effectively lowers the activation energy barrier for the esterification reaction, ultimately enhancing boric acid extraction. [, ]
Q8: How does the structure of 1,3-pentanediol derivatives affect their activity as plasticizers?
A: The structure of 1,3-pentanediol derivatives, particularly the type and size of the ester groups, influences their compatibility with polymers like PVC, affecting their plasticizing efficiency. Bulkier ester groups generally enhance plasticizing effectiveness but might also impact migration and volatility. []
Q9: What analytical techniques are commonly used to determine the concentration of 2-ethyl-1-hexanol, Texanol, and TXIB in indoor air?
A: Researchers often employ solid-phase extraction followed by gas chromatography-mass spectrometry (GC-MS) to accurately quantify these compounds in indoor air samples. []
Q10: What are the environmental concerns associated with 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) emissions from latex paints?
A: TMPD-MIB released from latex paints contributes to indoor air pollution and eventually ends up in the environment. Its fate and potential long-term ecological impacts require further investigation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


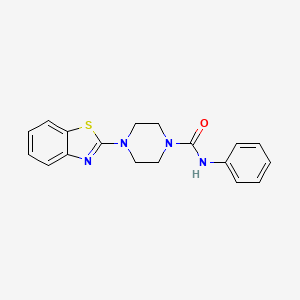

![[3-acetyloxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B1222815.png)
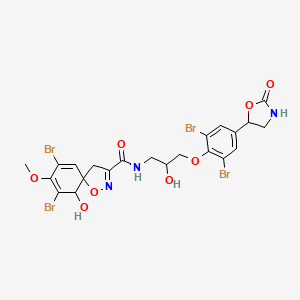
![3-[[3-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxopropyl]amino]-4-methoxy-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1222820.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B1222821.png)
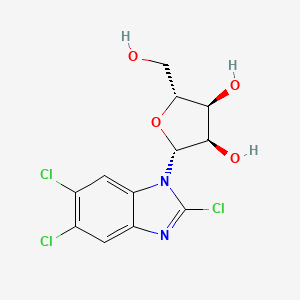

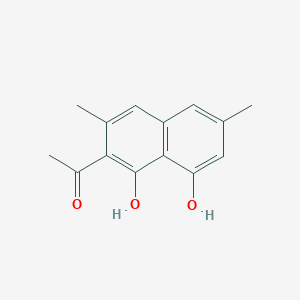

![(17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1222827.png)
![8,20-Diethyl-11-methyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2,4,6,9,11,13(21),14,16,18-decaene;iodide](/img/structure/B1222828.png)
